Phenoxypropazine-d5 is classified as a psychoactive substance and belongs to the category of phenylpiperazine derivatives. Its synthesis typically involves the modification of the parent compound, phenoxypropazine, through deuteration processes that introduce deuterium at specific positions within the molecular structure. This compound is primarily sourced from chemical synthesis laboratories that specialize in pharmaceutical compounds and isotopically labeled substances.
The synthesis of Phenoxypropazine-d5 generally follows established protocols for the preparation of deuterated compounds. Key methods include:
Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed to confirm the structure and purity of Phenoxypropazine-d5.
The molecular formula for Phenoxypropazine-d5 is CHDNO, reflecting its composition with five deuterium atoms. The structure consists of a phenyl ring connected to a piperazine moiety, with an ether linkage to a propyl group.
Phenoxypropazine-d5 can undergo various chemical reactions typical for piperazine derivatives, including:
Each reaction can be monitored using techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
Phenoxypropazine-d5 functions primarily as an antagonist at serotonin receptors, influencing neurotransmitter activity within the central nervous system. Its mechanism involves:
Research studies often utilize this compound in pharmacological assays to elucidate its effects on neurotransmission.
Phenoxypropazine-d5 exhibits several notable physical and chemical properties:
Analytical techniques such as Differential Scanning Calorimetry (DSC) may be employed to assess thermal properties.
Phenoxypropazine-d5 has several applications in scientific research:
Phenoxypropazine-d5 (Chemical Abstracts Service registry number not explicitly provided; PubChem CID: 162641603) possesses the molecular formula C9H9D5N2O and a molecular weight of 171.25 g/mol. This reflects a mass increase of approximately 5 atomic mass units compared to the non-deuterated phenoxypropazine (C9H14N2O, 166.22 g/mol) due to the incorporation of five deuterium atoms [2] [4]. The structural specificity of deuteration occurs at the aromatic ring positions, yielding (1-(phenoxy-d5)propan-2-yl)hydrazine as the systematic IUPAC name [4]. This targeted labeling preserves the core pharmacophore—the hydrazine group responsible for irreversible MAO inhibition—while modifying the phenyl moiety to influence metabolic stability.
Interactive Table 1: Comparative Molecular Properties
Property | Phenoxypropazine | Phenoxypropazine-d5 |
---|---|---|
Molecular Formula | C9H14N2O | C9H9D5N2O |
Molecular Weight (g/mol) | 166.22 | 171.25 |
Core Pharmacophore | Hydrazine group | Preserved hydrazine |
Deuteration Sites | N/A | Phenyl ring positions |
CAS Number (non-deuterated) | 3818-37-9 | Same (unlabeled form) |
The structural integrity of the MAOI functional group ensures that Phenoxypropazine-d5 maintains binding affinity toward monoamine oxidase enzymes, while isotopic substitution provides distinct physicochemical traits for tracing and metabolic studies. Its synthesis follows established deuterium incorporation methods, including hydrogen-deuterium exchange or deuterated precursor assembly [3].
The genesis of deuterated MAOIs is intertwined with the troubled history of first-generation inhibitors. Phenoxypropazine (trade name Drazine) emerged in 1961 as an irreversible, non-selective hydrazine-class MAOI for depression treatment. However, by 1966, it was withdrawn globally due to unacceptable hepatotoxicity risks—a fate shared by multiple hydrazine derivatives like iproniazid and phenelzine [2] [5] [10]. These safety concerns, coupled with dietary interaction challenges (e.g., tyramine pressor response), spurred interest in structural modifications to improve the MAOI class [8] [10].
Deuteration entered the MAOI landscape as a strategy to mitigate metabolism-dependent toxicity. The FDA’s 2017 approval of deutetrabenazine (a deuterated vesicular monoamine transporter inhibitor) validated deuteration as a viable drug development pathway, encouraging application to other neuropharmacological agents [3]. Phenoxypropazine-d5 exemplifies this trend, synthesized specifically to probe whether deuterium substitution could alter the metabolic fate of hepatotoxic hydrazine MAOIs without compromising target engagement [3] [4].
Interactive Table 2: Evolution of Deuterated MAOI-Related Compounds
Compound | Deuteration Sites | Development Rationale | Status (as per sources) |
---|---|---|---|
Phenoxypropazine-d5 | Phenyl ring (5D) | Reduce aromatic oxidation metabolites | Research compound |
Dopal-d5 | Benzene ring (5D) | Metabolic tracing of dopamine precursor | Research compound [6] |
Phenoxybenzamine-d5 | Phenyl rings (5D) | Study α-adrenoceptor antagonist metabolism | Research compound [7] [9] |
Deutetrabenazine | Methoxy groups (6D) | Prolong half-life, reduce dosing frequency | FDA-approved (2017) [3] |
This evolution highlights a strategic shift: deuteration transitions from a mechanistic probe to a deliberate pharmacokinetic optimization tool within neuropharmacology [3] [10].
Deuteration strategically leverages the kinetic isotope effect (KIE), where the carbon-deuterium (C-D) bond exhibits greater stability versus the carbon-hydrogen (C-H) bond due to lower vibrational frequency and higher bond dissociation energy. This reduces the rate of oxidative metabolism catalyzed by cytochrome P450 enzymes, particularly for pathways involving hydrogen abstraction or ring hydroxylation [3]. For Phenoxypropazine-d5, deuteration at the phenyl ring aims to impede aromatic oxidation—a potential pathway generating reactive quinones or epoxide intermediates implicated in hepatotoxicity [2] [3].
Key pharmacokinetic benefits observed in deuterated drugs include:
For Phenoxypropazine-d5, these principles suggest potential mitigation of historical hepatotoxicity while preserving MAO inhibition. The hydrazine group remains susceptible to acetylation or hydrolysis, but reduced phenyl oxidation could decrease overall cytotoxic burden [2] [3]. Research indicates deuterated analogs typically retain target affinity—confirmed for Phenoxypropazine-d5 via retained MAOI activity in enzymatic assays—while altering clearance routes [3] [4]. Nevertheless, the compound remains a research tool, with clinical translatability dependent on rigorous preclinical validation of its metabolic advantages.
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7